4-{5-[(3-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine
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Overview
Description
4-{5-[(3-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a pyridine ring attached to a triazole ring, which is further substituted with a 3-fluorobenzylsulfanyl group and a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-{5-[(3-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-fluorobenzyl chloride with sodium sulfide to form 3-fluorobenzyl sulfide. This intermediate is then reacted with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .
Chemical Reactions Analysis
4-{5-[(3-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to convert the compound into its corresponding sulfide.
Scientific Research Applications
4-{5-[(3-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-{5-[(3-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the triazole ring and the fluorobenzylsulfanyl group contributes to its binding affinity and specificity. The exact pathways involved depend on the specific biological target being studied.
Comparison with Similar Compounds
4-{5-[(3-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine can be compared with other similar compounds, such as:
4-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyridine: This compound has a thiadiazole ring instead of a triazole ring, which may result in different biological activities and chemical properties.
3-[(4-fluorobenzyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine: This compound contains a triazine ring and has been studied for its potential antibacterial properties.
The unique structure of this compound, particularly the combination of the triazole and pyridine rings, distinguishes it from these similar compounds and contributes to its specific applications and properties.
Properties
CAS No. |
573937-24-3 |
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Molecular Formula |
C15H13FN4S |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
4-[5-[(3-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C15H13FN4S/c1-20-14(12-5-7-17-8-6-12)18-19-15(20)21-10-11-3-2-4-13(16)9-11/h2-9H,10H2,1H3 |
InChI Key |
IDJKSPUTFSBCLR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC(=CC=C2)F)C3=CC=NC=C3 |
solubility |
36.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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